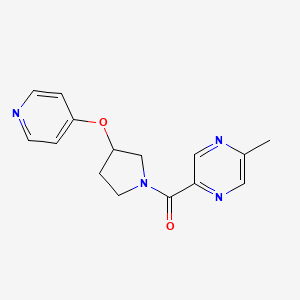

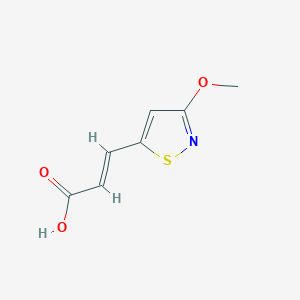

![molecular formula C9H15BrO B2711597 7-(Bromomethyl)-6-oxaspiro[3.5]nonane CAS No. 2090711-56-9](/img/structure/B2711597.png)

7-(Bromomethyl)-6-oxaspiro[3.5]nonane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

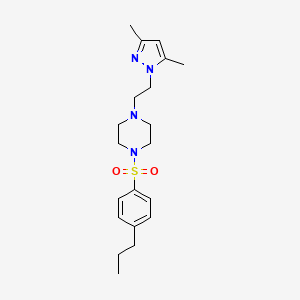

“7-(Bromomethyl)-6-oxaspiro[3.5]nonane” is a spiro compound. Spiro compounds are organic compounds with a unique structure where two rings share a single atom, which is called the spiroatom . In this case, the spiroatom is a carbon atom. The compound also contains a bromomethyl group (-CH2Br), which is a common functional group in organic chemistry.

科学的研究の応用

Efficient Synthesis of Triazole-Containing Spiro Dilactones

A study by Ghochikyan et al. (2016) demonstrates the efficient preparation of 3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones. This process enables the subsequent conversion of the bromomethyl group into an azidomethyl one, followed by a click reaction with alkynes to produce multifunctional triazole-containing spiro dilactones in almost quantitative yields. This methodology is significant for the synthesis of compounds with potential applications in drug development and materials science Ghochikyan et al., 2016.

Synthetic Approaches to Spiroaminals

Sinibaldi and Canet (2008) review various strategies for synthesizing spiroaminals, including those with 1-oxa-6-azaspiro[4.4]nonane cores. These compounds are of interest due to their presence in natural and synthetic products with significant biological activities. The review summarizes different synthetic approaches, demonstrating the relevance of such structures in medicinal chemistry and drug discovery Sinibaldi & Canet, 2008.

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

A novel synthesis approach for 2-oxa-7-azaspiro[3.5]nonane is described by Gurry, McArdle, and Aldabbagh (2015). They converted spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations, showcasing a method for creating complex spirocyclic structures. This study highlights the potential of spirocyclic compounds in the development of new pharmaceuticals and materials Gurry et al., 2015.

Reactions of a Spiro Trisilane with Palladium Complexes

Research by Suginome et al. (1998) on 1,1,6,6-Tetramethyl-1,5,6-trisilaspiro[4.4]nonane's reactions with palladium complexes illustrates the compound's utility in organometallic chemistry. The study shows how oxidative addition of the Si−Si bonds to palladium complexes affords dinuclear palladium(II) and stable palladium(IV) complexes. These findings have implications for catalysis and the synthesis of organosilicon polymers Suginome et al., 1998.

特性

IUPAC Name |

7-(bromomethyl)-6-oxaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO/c10-6-8-2-5-9(7-11-8)3-1-4-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVHZQSCRLKNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(OC2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Bromomethyl)-6-oxaspiro[3.5]nonane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

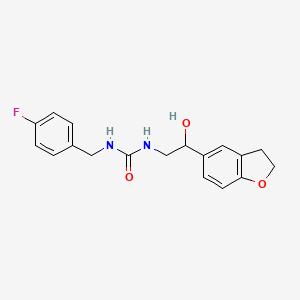

![4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2711522.png)

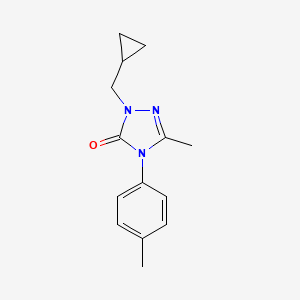

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)

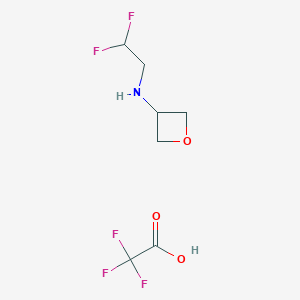

![6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid](/img/structure/B2711527.png)

![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)